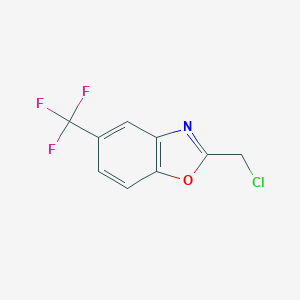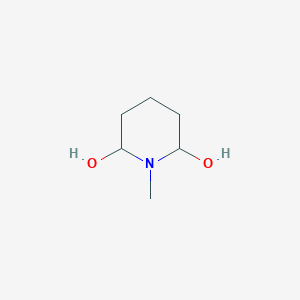
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biotechnology. It belongs to the class of thiazolone derivatives and has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone. One area of research could be the development of new derivatives with improved efficacy and reduced toxicity. Another direction could be the study of its potential applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone involves the reaction of 4-chlorophenylhydrazine with 2-cyano-3-(2-oxo-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)ethyl)thiazolidin-4-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. It has also been found to possess anticancer activity, with studies showing its ability to inhibit the growth of various cancer cell lines.
Propiedades
Número CAS |
199339-17-8 |
|---|---|
Nombre del producto |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thiazolone |
Fórmula molecular |
C12H9ClN4O2S |
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
(2Z)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-6-9(18)14-12(20-6)15-11-17-16-10(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,15,17,18) |
Clave InChI |
MTICFXIGLZVLNK-UHFFFAOYSA-N |
SMILES isomérico |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES |
CC1C(=O)NC(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S1 |
SMILES canónico |
CC1C(=O)N=C(S1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Sinónimos |
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-methyl-4(5H)-thia zolone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




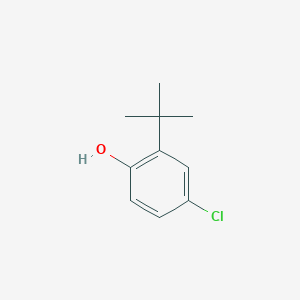
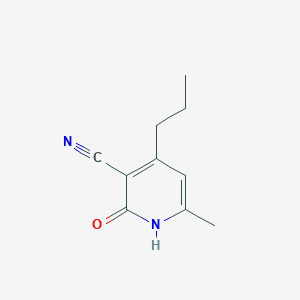

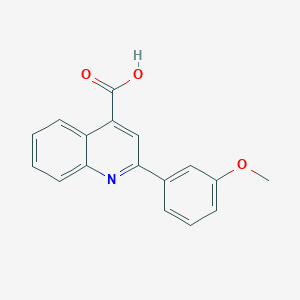
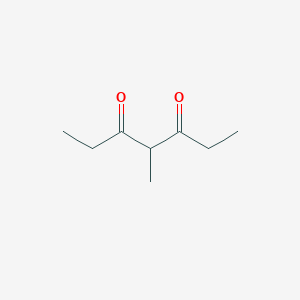

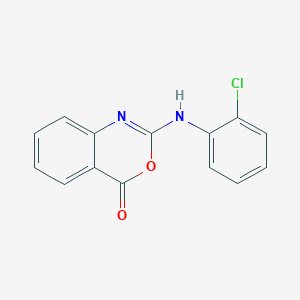
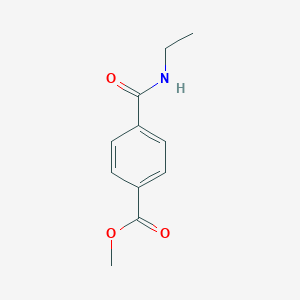
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)

